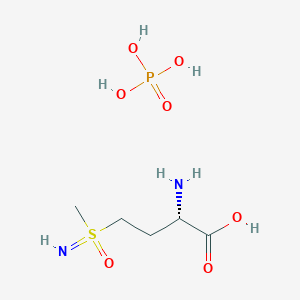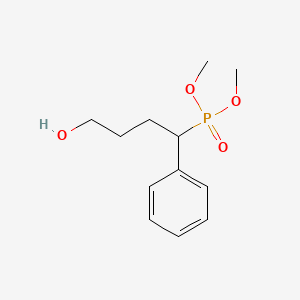
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-hydroxy-1-phenylbutyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-hydroxy-1-phenylbutyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a 4-hydroxy-1-phenylbutyl derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can be reacted with 4-hydroxy-1-phenylbutyl bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles such as alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of dimethyl (4-oxo-1-phenylbutyl)phosphonate.
Reduction: Formation of dimethyl (4-hydroxy-1-phenylbutyl)phosphine oxide.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active agents upon metabolic conversion.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content
Mécanisme D'action
The mechanism of action of dimethyl (4-hydroxy-1-phenylbutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the transition state of phosphate ester hydrolysis, allowing the compound to act as a competitive inhibitor of enzymes that catalyze such reactions. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phosphonate
- Diethyl phosphonate
- Dimethyl (diazomethyl)phosphonate
Comparison
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate is unique due to the presence of the 4-hydroxy-1-phenylbutyl moiety, which imparts additional reactivity and potential biological activity compared to simpler phosphonates like dimethyl phosphonate and diethyl phosphonate. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
137333-78-9 |
|---|---|
Formule moléculaire |
C12H19O4P |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
4-dimethoxyphosphoryl-4-phenylbutan-1-ol |
InChI |
InChI=1S/C12H19O4P/c1-15-17(14,16-2)12(9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,6,9-10H2,1-2H3 |
Clé InChI |
BEXABDATCQOQHY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(CCCO)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
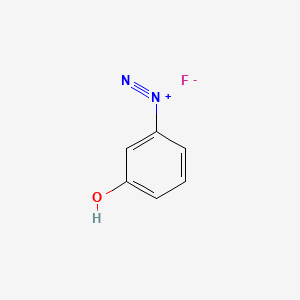
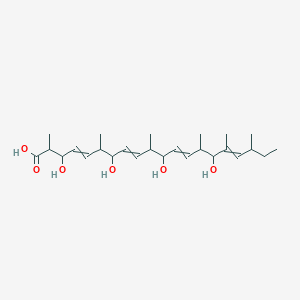
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
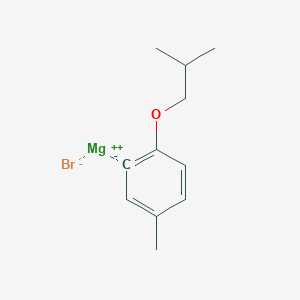

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
